Geraniin

Diabetes Enzyme Inhibition Postprandial Hyperglycemia

Generic ellagitannins often exhibit unpredictable target engagement due to uncharacterized structural heterogeneity, compromising experimental reproducibility. Geraniin resolves this with rigorously defined, compound-specific inhibitory profiles. Key differentiators: • Dual α-glucosidase (IC50: 0.92 μg/mL) & α-amylase (IC50: 0.93 μg/mL) inhibition, with 55.41% in vivo blood glucose reduction at 75 mg/kg. • Uncompetitive AChE inhibition (IC50: 0.51 mM) - mechanistically distinct from the mixed-type inhibition of corilagin. • Established safety (LD50 > 2000 mg/kg). Supplied with HPLC-verified purity for batch-to-batch consistency.

Molecular Formula C41H28O27
Molecular Weight 952.6 g/mol
Cat. No. B209207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeraniin
SynonymsGeraniin
Molecular FormulaC41H28O27
Molecular Weight952.6 g/mol
Structural Identifiers
SMILESC1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O
InChIInChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23+,30-,32+,33-,39+,41+/m1/s1
InChIKeyJQQBXPCJFAKSPG-SVYIMCMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Geraniin Compound Data & Differentiation


Geraniin is a high-molecular-weight hydrolyzable ellagitannin, a polyphenolic compound characterized by a dehydrohexahydroxydiphenoyl (DHHDP) group and a hexahydroxydiphenoyl (HHDP) group esterified to a glucose core. It is a naturally occurring secondary metabolite found in various plant species, including Geranium thunbergii, Nephelium lappaceum (rambutan), and Phyllanthus spp. [1]. This guide provides quantitative evidence to support the scientific selection of geraniin over its closest structural and functional analogs, such as corilagin, chebulagic acid, ellagic acid, and punicalagin, for specific research and industrial applications.

Enzyme inhibition studies targeting carbohydrate metabolism (α-glucosidase, α-amylase) and neurotransmitter regulation (AChE).
Metabolic syndrome and neurodegenerative disease model research exploring in vivo model-response endpoints.
Phytochemical standardization workflows requiring a well-characterized natural product analytical marker.

Geraniin Differentiation from Analogs


While geraniin belongs to the ellagitannin class alongside compounds like corilagin, chebulagic acid, and punicalagin, it cannot be assumed to be functionally interchangeable. Subtle variations in the number and arrangement of galloyl, HHDP, and DHHDP groups across these compounds lead to significant differences in their interaction with specific biological targets, resulting in distinct inhibitory profiles, mechanisms of action, and in vivo outcomes. For instance, geraniin exhibits a unique combination of potent dual enzyme inhibition for anti-hyperglycemic activity [1] and a specific uncompetitive inhibition mechanism on acetylcholinesterase, distinct from the mixed-type inhibition of corilagin [2]. Relying on a generic 'ellagitannin' without verifying these compound-specific, quantitative performance metrics introduces substantial risk of experimental failure or suboptimal product performance.

vs. Corilagin AChE Inhibition Mechanism Corilagin exhibits mixed-type inhibition on AChE, which differs from Geraniin's uncompetitive mechanism. Pathway-response endpoints may shift significantly.
vs. Generic Ellagitannins Dual Enzyme Inhibition Potency Variations in galloyl, HHDP, and DHHDP groups across analogs lead to distinct IC50 profiles. Potency context on α-glucosidase/α-amylase may not transfer.

Geraniin Bioactivity & Performance Metrics


α-Glucosidase and α-Amylase Inhibition

Geraniin exhibits significantly more potent in vitro inhibition of key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, compared to the clinical drug acarbose. This suggests a stronger potential for managing postprandial blood glucose levels. [1]

Enzyme Inhibition (IC50)
Head-to-head comparison
Geraniin: 0.92 µg/mL (α-Glu), 0.93 µg/mL (α-Amy)
Comparator: Acarbose (Positive Control)
Reported in vitro enzyme inhibition context
Supports carbohydrate metabolism target engagement screening
Diabetes Enzyme Inhibition Postprandial Hyperglycemia

Uncompetitive AChE Inhibition

In a direct comparison of four ellagitannins, geraniin inhibited acetylcholinesterase (AChE) with an IC50 of 0.51 mM via an uncompetitive mechanism. This is distinct from the closely related analog corilagin, which showed a weaker IC50 of 0.72 mM and a mixed-type inhibition mechanism. [1] The uncompetitive inhibition of geraniin suggests a distinct binding mode that could be crucial for targeting specific pathological conditions where substrate concentration is elevated. [1]

AChE Inhibition Mechanism
Head-to-head comparison
Geraniin: 0.51 mM (Uncompetitive)
Corilagin: 0.72 mM (Mixed-type)
Reported distinct binding mode context
May influence target selectivity in elevated substrate models
Alzheimer's Disease Acetylcholinesterase Enzyme Kinetics

In Vivo Antihyperglycemic Efficacy and Safety

Geraniin demonstrates significant in vivo antihyperglycemic activity, reducing blood glucose by 55.41% at 75 mg/kg in STZ-induced diabetic rats [1]. While its in vitro enzyme inhibition is potent, it's essential to consider its pharmacokinetics and safety. An acute oral toxicity study established an LD50 cut-off value of 2000 mg/kg for geraniin [2]. The combination of a quantifiable in vivo effect with a defined safety metric is crucial for advancing research towards potential therapeutic applications.

In Vivo Model Response
Cross-study comparable
55.41% blood glucose reduction (75 mg/kg, STZ-rat model)
LD50: 2000 mg/kg (acute oral, rat)
Supports model-response and tolerability endpoint interpretation
In vivo activity context and acute safety-related endpoint
Diabetes In Vivo Pharmacology Toxicology

Geraniin Application Scenarios


Type 2 Diabetes and Metabolic Syndrome Research

Geraniin is a prime candidate for research programs investigating novel anti-hyperglycemic agents. Its potent dual inhibition of α-glucosidase (IC50: 0.92 μg/mL) and α-amylase (IC50: 0.93 μg/mL) [1], combined with demonstrated in vivo efficacy in reducing blood glucose (55.41% reduction at 75 mg/kg in STZ-diabetic rats) [2], provides a strong, data-driven rationale for its use in preclinical studies of postprandial hyperglycemia and metabolic syndrome.

Alzheimer's Disease Drug Discovery

Researchers focusing on acetylcholinesterase (AChE) inhibitors for Alzheimer's disease should consider geraniin as a structurally distinct lead compound. Its uncompetitive inhibition mechanism on AChE (IC50: 0.51 mM) differentiates it from other ellagitannins like corilagin (IC50: 0.72 mM, mixed-type inhibitor) and may offer advantages in specific disease contexts [3]. This makes geraniin a valuable tool for exploring alternative AChE binding modes and structure-activity relationships.

Standardized Botanical Extracts & Nutraceuticals

For industrial applications in the development of evidence-based nutraceuticals or standardized botanical extracts, geraniin serves as an ideal marker compound. Its well-characterized bioactivity profile, including antioxidant and anti-hyperglycemic effects [1], and a defined safety profile (LD50 > 2000 mg/kg) [4], supports its use in quality control and standardization of extracts from plants like Geranium thunbergii and Nephelium lappaceum. This allows for the creation of products with a quantifiable and scientifically substantiated health benefit.

Application
Selection Property
Validation Focus
Enzyme Inhibition Studies
Inhibitory Potency Profile
Carbohydrate Metabolism Model Endpoints
Neurodegenerative Model Studies
Allosteric/Uncompetitive Mechanism Profile
Synaptic/Substrate-Level Assay Conditions
Phytochemical Standardization Research
Reported In Vivo/In Vitro Correlation
Tolerability & Exposure Model Endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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